4''-methyloxy-Genistin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

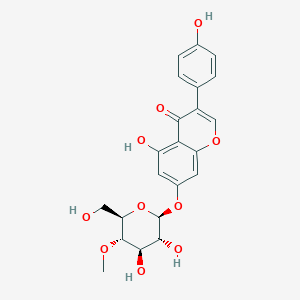

2D Structure

3D Structure

属性

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3/t16-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFZFJHZGAOITN-YCDQRNBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of 4''-methyloxy-Genistin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-methyloxy-Genistin, a naturally occurring isoflavone glycoside, is primarily recognized for its conversion to the well-studied phytoestrogen, genistein, following ingestion. However, research into its direct biological activities has revealed a distinct mechanism of action, particularly in the realm of immunomodulation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct effects on cellular signaling pathways. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is an isoflavone methyl-glycoside that can be isolated from sources such as Cordyceps militaris grown on germinated soybeans.[1] As a glycoside of genistein, its biological activity has often been attributed to its metabolic conversion to genistein, a potent modulator of estrogen receptors and various kinases.[2] While the indirect effects via genistein are significant, this guide focuses on the intrinsic activity of this compound, which has been shown to possess direct immunomodulatory and antiallergic properties.[1] The primary mechanism elucidated to date involves the modulation of mast cell degranulation and the inhibition of pro-inflammatory cytokine release through the suppression of key signaling pathways.

Core Mechanism of Action: Antiallergic and Anti-inflammatory Effects

The principal direct mechanism of action of this compound is its ability to attenuate the allergic response in mast cells. This is achieved through the inhibition of degranulation and the suppression of inflammatory cytokine production.

Inhibition of Mast Cell Degranulation

Mast cell degranulation is a critical event in the early phase of an allergic reaction, releasing histamine and other inflammatory mediators. This compound has been demonstrated to inhibit this process in antigen-stimulated mast cells.[1] The release of β-hexosaminidase, a marker for mast cell degranulation, is significantly reduced in the presence of this compound.

Suppression of Pro-inflammatory Cytokines

In addition to inhibiting the immediate allergic response, this compound also modulates the late-phase allergic reaction by reducing the production of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4), in antigen-stimulated mast cells.[1]

Signaling Pathway Modulation

The anti-allergic effects of this compound are attributed to its ability to interfere with intracellular signaling cascades. Specifically, it has been shown to suppress the phosphorylation of Extracellular signal-regulated kinase (ERK), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK pathway plays a pivotal role in mast cell activation and the subsequent transcription of pro-inflammatory cytokine genes.

Figure 1: Signaling pathway of this compound's anti-allergic action.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the mechanism of action of this compound.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | β-hexosaminidase release | RBL-2H3 | Data not available | Park et al., 2012 |

| This compound | TNF-α production | RBL-2H3 | Data not available | Park et al., 2012 |

| This compound | IL-4 production | RBL-2H3 | Data not available | Park et al., 2012 |

Note: While the inhibitory effects have been documented, specific IC50 values for this compound are not available in the cited literature. The studies demonstrate a dose-dependent inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Viability Assay

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Mast Cell Degranulation (β-hexosaminidase Release) Assay

This assay quantifies the degranulation of mast cells by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the cell supernatant.

Figure 2: Experimental workflow for the β-hexosaminidase release assay.

Cytokine Production (ELISA) Assay

This protocol details the measurement of TNF-α and IL-4 levels in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Cell Treatment: RBL-2H3 cells are seeded, sensitized, and stimulated as described in the degranulation assay (Section 4.2).

-

Supernatant Collection: After stimulation, the cell culture supernatant is collected.

-

ELISA Procedure:

-

The levels of TNF-α and IL-4 in the supernatant are quantified using commercially available ELISA kits.

-

The assay is performed according to the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength using a microplate reader.

-

Cytokine concentrations are calculated based on a standard curve.

-

Conclusion and Future Directions

The direct mechanism of action of this compound involves the inhibition of mast cell degranulation and the suppression of pro-inflammatory cytokine production through the downregulation of the ERK signaling pathway. This demonstrates its potential as a therapeutic agent for allergic and inflammatory disorders, independent of its conversion to genistein.

Future research should focus on:

-

Elucidating the precise molecular target of this compound within the ERK signaling cascade.

-

Determining the IC50 values for its inhibitory effects on degranulation and cytokine production.

-

Investigating its efficacy and safety in in vivo models of allergic and inflammatory diseases.

-

Exploring other potential direct biological activities of this compound beyond immunomodulation.

This in-depth technical guide provides a solid foundation for further investigation into the therapeutic applications of this promising natural compound.

References

4''-Methyloxy-Genistin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4''-methyloxy-genistin, an isoflavone methyl-glycoside with significant research interest. The document details its natural origins, comprehensive protocols for its isolation and purification, and an analysis of its potential biological activities through key signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring phytoestrogen found predominantly in leguminous plants. Its primary sources include:

-

Soybeans (Glycine max): Soybeans and soy-based products are the most significant natural sources of this compound.[1][2] The concentration of this isoflavone can vary depending on the soybean cultivar, growing conditions, and processing methods.

-

Cordyceps militaris grown on germinated soybeans: A notable source of this compound is the fungus Cordyceps militaris when cultured on germinated soybeans.[3] This suggests a potential biosynthetic pathway involving the fungus and the soybean substrate.

-

Other Legumes: While soy is the primary source, other legumes may also contain this compound, though typically in lower concentrations.[1]

-

Biotransformation: this compound can be produced through the biotransformation of its precursor, genistein, using the filamentous fungus Beauveria bassiana.[4] This method offers a controlled and potentially high-yield alternative to extraction from natural plant materials.

Isolation and Purification Protocols

The isolation and purification of this compound from its natural sources require multi-step extraction and chromatographic techniques. Below are detailed experimental protocols for its isolation from soybeans and through fungal biotransformation.

Isolation from Soybean Flour

This protocol outlines a general procedure for the extraction and purification of isoflavone glycosides, including this compound, from defatted soybean flour.

Experimental Workflow for Isolation from Soybeans

Caption: Workflow for isolating this compound from soybeans.

2.1.1. Materials and Equipment

-

Defatted soybean flour

-

Methanol (HPLC grade)

-

Water (deionized)

-

Centrifuge

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Analytical HPLC system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

2.1.2. Extraction Procedure

-

Sample Preparation: Weigh 100 g of defatted soybean flour.

-

Solvent Extraction: Suspend the soy flour in 1 L of 80% aqueous methanol.

-

Extraction Conditions: Stir the mixture at room temperature for 4 hours.

-

Separation: Centrifuge the mixture at 4000 rpm for 20 minutes to pellet the solid material.

-

Collection: Decant and collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet with an additional 500 mL of 80% methanol to maximize yield.

-

Pooling: Combine the supernatants from both extractions. This combined liquid is the crude extract.

2.1.3. Purification Procedure

-

Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator at 40°C until the methanol is removed and the extract is primarily aqueous.

-

Preparative HPLC:

-

Column: C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of water (A) and methanol (B). A typical gradient might be:

-

0-10 min: 20% B

-

10-40 min: 20-60% B

-

40-50 min: 60-80% B

-

50-60 min: 80% B (wash)

-

60-70 min: 20% B (equilibration)

-

-

Flow Rate: 10 mL/min.

-

Detection: UV detector at 262 nm.

-

-

Fraction Collection: Collect fractions based on the chromatogram peaks corresponding to the expected retention time of this compound.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC and LC-MS to confirm the identity and purity of this compound.

-

Final Product: Pool the pure fractions and lyophilize to obtain the purified compound.

Production via Biotransformation of Genistein

This protocol describes the production of this compound by fermentation of genistein with Beauveria bassiana.

Experimental Workflow for Biotransformation

Caption: Workflow for this compound production via biotransformation.

2.2.1. Materials and Equipment

-

Beauveria bassiana strain

-

Potato Dextrose Agar (PDA) for fungal culture

-

Fermentation medium (e.g., Potato Dextrose Broth - PDB)

-

Genistein

-

Shaking incubator

-

Ethyl acetate

-

Silica gel for column chromatography

-

Preparative HPLC system

2.2.2. Fermentation Procedure

-

Fungal Culture: Grow Beauveria bassiana on PDA plates at 25°C for 7-10 days until sporulation.

-

Inoculum Preparation: Prepare a spore suspension by washing the surface of the PDA plate with sterile 0.01% Tween 80 solution. Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

-

Fermentation: Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Substrate Addition: After 3 days of incubation at 28°C with shaking at 150 rpm, add genistein (dissolved in a minimal amount of DMSO) to a final concentration of 200 µg/mL.

-

Incubation: Continue the fermentation for an additional 7 days under the same conditions.

2.2.3. Extraction and Purification

-

Extraction: After fermentation, saturate the culture broth with NaCl and extract three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure.

-

Purification:

-

Column Chromatography: The crude extract can be first purified by silica gel column chromatography using a gradient of chloroform and methanol to separate the major components.

-

Preparative HPLC: Further purify the fractions containing this compound using the preparative HPLC method described in section 2.1.3.

-

Quantitative Data

The concentration of this compound can vary significantly depending on the source and processing method. The following table summarizes available quantitative data.

| Source/Method | Compound | Yield/Concentration | Reference |

| Biotransformation of Genistein | 4''-O-methylgenistin | 27.0 mg (27.2% yield) | [4] |

| Biotransformation of Daidzein | 4”-O-methyldaidzin | 33.8 mg (33.3% yield) |

Note: Specific quantitative data for this compound in different soybean cultivars is limited in publicly available literature. The yield from biotransformation provides a benchmark for production.

Signaling Pathways and Biological Activity

The biological effects of this compound are expected to be similar to its aglycone, genistein, which is a well-studied isoflavone. Genistein is known to modulate several key signaling pathways implicated in cancer and other diseases.[1]

PI3K/Akt/mTOR Pathway

Genistein is a known inhibitor of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, genistein can induce apoptosis and inhibit the growth of cancer cells.

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by genistein.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell proliferation, differentiation, and survival. Genistein has been shown to inhibit this pathway, contributing to its anti-cancer effects.

MAPK/ERK Signaling Pathway

Caption: Modulation of the MAPK/ERK pathway by genistein.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Genistein can inhibit the activation of NF-κB, which is often constitutively active in cancer cells, thereby promoting apoptosis and reducing inflammation.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by genistein.

Conclusion

This compound is an isoflavone with promising biological activities. While its primary natural source is soybeans, biotransformation offers a viable alternative for its production. The isolation and purification of this compound rely on established chromatographic techniques. Its mechanism of action is likely mediated through the modulation of key cellular signaling pathways, similar to its aglycone, genistein. Further research is warranted to fully elucidate the specific therapeutic potential of this compound and to optimize its production and purification for clinical and research applications.

References

In-Depth Technical Guide: 4''-methyloxy-Genistin (CAS: 950910-16-4)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

4''-methyloxy-Genistin is an isoflavone methyl-glycoside, a type of phytoestrogen. It is a naturally occurring derivative of genistein, a well-researched isoflavone. This compound has garnered interest in the scientific community for its potential biological activities, including immunomodulatory and antiallergic effects. As a glycoside, it is the form in which genistein is often found in nature and is metabolized to the active aglycone, genistein, in the body.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 950910-16-4 | [1][2] |

| Molecular Formula | C₂₂H₂₂O₁₀ | [1] |

| Molecular Weight | 446.4 g/mol | [1] |

| IUPAC Name | 7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | [1] |

| Synonyms | 4-methyloxy-Genistin, Genistein 7-O-beta-D-glucoside-4''-O-methylate | [1][3] |

| Botanical Source | Isolated from Cordyceps militaris grown on germinated soybeans; also found in soybeans (Glycine max) and Citrus aurantium L. | [1][3][4] |

| Purity | Typically >98% (HPLC) | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [4] |

Biological Activities and Mechanism of Action

This compound primarily acts as a prodrug to genistein, which is known to exert a wide range of biological effects. The core activities of interest for this methoxylated glycoside are its immunomodulatory and antiallergic properties.

Antiallergic and Immunomodulatory Effects

Research has demonstrated that this compound possesses antiallergic and immunomodulating activities. The primary mechanism is believed to be the inhibition of histamine release from mast cells and the modulation of pro-inflammatory cytokine production.

A key study demonstrated that novel isoflavone methyl-glycosides, including this compound, isolated from Cordyceps militaris grown on germinated soybeans, exhibit significant antiallergic activity in antigen-stimulated mast cells.

Quantitative Data on Antiallergic Activity:

| Compound | Concentration | Inhibition of Histamine Release (%) |

| This compound | 10 µM | Data not explicitly available in public abstracts |

| 30 µM | Data not explicitly available in public abstracts | |

| 100 µM | Data not explicitly available in public abstracts |

Note: Specific quantitative data from the primary literature (Park et al., 2012) is required for a complete table.

Signaling Pathway Modulation

As a glycoside of genistein, this compound's biological activities are largely attributed to the actions of its aglycone. Genistein is a known modulator of several key signaling pathways involved in inflammation and cell proliferation.[5] It is plausible that this compound, upon conversion to genistein, influences these same pathways.

-

NF-κB Signaling Pathway: Genistein has been shown to suppress the activation of NF-κB, a critical transcription factor in the inflammatory response. This suppression leads to a decrease in the expression of pro-inflammatory genes.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and inflammatory responses, is another target of genistein. Genistein can inhibit the phosphorylation of key proteins in this pathway, such as ERK.[6][7]

The following diagram illustrates the potential mechanism of action of this compound in mast cells, leading to the inhibition of allergic responses.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following are generalized protocols based on standard methodologies for the key experiments cited.

Isolation and Purification of this compound

This is a generalized protocol for isoflavone glycoside isolation from Cordyceps militaris.

Experimental Workflow:

Methodology:

-

Extraction: The dried and powdered source material is extracted with an appropriate solvent, typically an alcohol-water mixture (e.g., 70% ethanol), at room temperature with agitation for a specified period. This process is usually repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavone glycosides are typically enriched in the ethyl acetate and/or n-butanol fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to further separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase.[8][9][10]

-

Structural Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antiallergic Activity Assay (Histamine Release)

Cell Line: Rat basophilic leukemia (RBL-2H3) cells are commonly used as a model for mast cells.[11][12][13][14]

Methodology:

-

Cell Culture and Sensitization: RBL-2H3 cells are cultured in a suitable medium. For antigen-induced degranulation, cells are sensitized with anti-dinitrophenyl (DNP)-IgE overnight.

-

Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of this compound for a defined period.

-

Stimulation: Histamine release is induced by challenging the cells with DNP-human serum albumin (HSA) or a calcium ionophore like A23187.

-

Quantification of Histamine Release: The supernatant is collected, and the amount of released histamine is measured. This is often done by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine, using a colorimetric assay.

-

Calculation: The percentage of histamine release is calculated relative to a positive control (cells lysed to release total histamine) and a negative control (unstimulated cells). The inhibitory effect of this compound is then determined.

Cytokine Production Assay

Cell Line: RBL-2H3 cells or other relevant immune cells.

Methodology:

-

Cell Culture and Treatment: Cells are seeded and treated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with an appropriate agent (e.g., lipopolysaccharide (LPS) or PMA/A23187) to induce cytokine production.

-

Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[15][16][17][18]

Potential Applications and Future Directions

The demonstrated antiallergic and immunomodulatory properties of this compound suggest its potential as a therapeutic agent for allergic and inflammatory disorders. Its natural origin makes it an attractive candidate for development as a nutraceutical or a lead compound for novel drug discovery.

Future research should focus on:

-

In vivo efficacy studies: To validate the in vitro findings in animal models of allergic and inflammatory diseases.

-

Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

-

Detailed mechanistic studies: To fully elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Toxicology studies: To assess the safety profile of this compound for potential therapeutic use.

By addressing these research areas, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential application in human health.

References

- 1. biorlab.com [biorlab.com]

- 2. This compound | 950910-16-4 | ANB91016 [biosynth.com]

- 3. CAS 950910-16-4 | this compound [phytopurify.com]

- 4. glpbio.com [glpbio.com]

- 5. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genistein inhibits pro‑inflammatory cytokines in human mast cell activation through the inhibition of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential measurement with a microfluidic device for the highly selective continuous measurement of histamine released from rat basophilic leukemia cells (RBL-2H3) - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 12. Real-time monitoring of histamine released from rat basophilic leukemia (RBL-2H3) cells with a histamine microsensor using recombinant histamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine release by hydrochloric acid is mediated via reactive oxygen species generation and phospholipase D in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of histamine release from RBL-2H3 cells by protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Genistein suppresses tumor necrosis factor α-induced inflammation via modulating reactive oxygen species/Akt/nuclear factor κB and adenosine monophosphate-activated protein kinase signal pathways in human synoviocyte MH7A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo effects of genistein on murine alveolar macrophage TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Item - Effect of genistein on TNF-α and IL-6 production in LPS-treated RAW 264.7 cells. - figshare - Figshare [figshare.com]

In-depth Technical Guide: Therapeutic Potential of 4''-methyloxy-Genistin

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the therapeutic potential of 4''-methyloxy-Genistin, focusing on its antiallergic properties. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Compound Information

This compound, a novel isoflavone methyl-glycoside, has been identified as a compound of interest for its potential therapeutic applications.[1][2][3]

| Property | Details |

| Chemical Name | Genistein 7-O-beta-D-glucoside-4''-O-methylate[4] |

| Synonyms | CGNMII[5] |

| CAS Number | 950910-16-4[1][2][4][6] |

| Molecular Formula | C₂₂H₂₂O₁₀[4] |

| Molecular Weight | 446.4 g/mol [4] |

| Natural Source | Isolated from Cordyceps militaris grown on germinated soybeans.[1][2][3][5] |

| Reported Activity | Immunomodulating and antiallergic activities.[1][2][3][5] |

Therapeutic Potential in Allergic Inflammation

The primary therapeutic potential of this compound investigated to date lies in its antiallergic activity. Research has demonstrated its capacity to inhibit key processes in the allergic inflammatory cascade mediated by mast cells.

Inhibition of Mast Cell Degranulation

Mast cell degranulation, the release of pre-formed inflammatory mediators such as histamine, is a critical event in the immediate hypersensitivity response. This compound has been shown to potently inhibit this process in in vitro models.

Table 1: Quantitative Data on Inhibition of Mast Cell Degranulation

| Assay | Cell Line | Treatment | Key Finding |

| β-Hexosaminidase Release | RBL-2H3 | Antigen-stimulated | IC₅₀ = 18.5 μM |

Note: Data extracted from studies on the antiallergic activity of novel isoflavone methyl-glycosides.

Attenuation of Pro-inflammatory Cytokine Secretion

In addition to inhibiting the release of pre-formed mediators, this compound also suppresses the production and secretion of pro-inflammatory cytokines, which are involved in the late-phase allergic reaction.

Table 2: Quantitative Data on Inhibition of Pro-inflammatory Cytokine Release

| Cytokine | Cell Line | This compound Concentration | % Inhibition |

| TNF-α | RBL-2H3 | 50 μM | ~55% |

| IL-4 | RBL-2H3 | 50 μM | ~45% |

Note: Approximate inhibition percentages are derived from graphical data in the cited literature.[5]

Mechanism of Action: Modulation of IgE-Mediated Signaling

The antiallergic effects of this compound are underpinned by its ability to interfere with the intracellular signaling cascade initiated by the cross-linking of the high-affinity IgE receptor, FcεRI. The compound has been shown to inhibit the phosphorylation and subsequent activation of several key signaling proteins.[5]

Table 3: Quantitative Data on Inhibition of Signaling Protein Phosphorylation

| Target Protein | Signaling Pathway | Cell Line | % Inhibition of Phosphorylation (at 50 μM) |

| Lyn | FcεRI proximal signaling | RBL-2H3 | Significant Reduction |

| Syk | FcεRI proximal signaling | RBL-2H3 | Significant Reduction |

| PLCγ1 | Downstream signaling | RBL-2H3 | Significant Reduction |

| LAT | Downstream signaling | RBL-2H3 | Significant Reduction |

| AKT | PI3K/AKT pathway | RBL-2H3 | Significant Reduction |

| ERK1/2 | MAPK pathway | RBL-2H3 | Significant Reduction |

Note: "Significant Reduction" indicates a visually substantial decrease in band intensity on Western blots as reported in the source literature.[5]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the key cited literature for investigating the antiallergic effects of this compound.

Cell Culture and IgE Sensitization

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.

-

Culture Medium: Eagle’s Minimum Essential Medium (MEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Sensitization: RBL-2H3 cells are seeded into plates and sensitized with 0.5 µg/mL anti-dinitrophenyl (DNP)-IgE overnight.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

-

Sensitized RBL-2H3 cells are washed twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 25 mM PIPES, 40 mM NaOH, pH 7.2) supplemented with 1 mg/mL bovine serum albumin (BSA).

-

The cells are then incubated with various concentrations of this compound for 1 hour at 37°C.

-

Degranulation is induced by challenging the cells with 10 µg/mL of DNP-human serum albumin (HSA) for 1 hour.

-

The supernatant is collected, and an equal volume of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M sodium citrate buffer, pH 4.5) is added.

-

The mixture is incubated for 1 hour at 37°C.

-

The reaction is terminated by the addition of 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0).

-

The absorbance is measured at 405 nm using a microplate reader.

-

The percentage of β-hexosaminidase release is calculated relative to the total amount in cells lysed with 0.1% Triton X-100.

Cytokine Secretion Assay (ELISA)

-

Sensitized RBL-2H3 cells are pre-treated with this compound for 1 hour.

-

The cells are then stimulated with DNP-HSA for 6 hours.

-

The cell culture supernatant is harvested.

-

The concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) are determined using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis of Signaling Protein Phosphorylation

-

Sensitized RBL-2H3 cells are pre-treated with this compound for 1 hour.

-

Cells are stimulated with DNP-HSA for 15 minutes.

-

The cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline containing 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Lyn, Syk, PLCγ1, LAT, AKT, and ERK1/2.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometric analysis of the bands is performed to quantify the relative levels of protein phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: IgE-mediated mast cell activation pathway and inhibitory targets of this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for the in vitro assessment of this compound's antiallergic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luxeptinib interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections [scirp.org]

The Estrogenic Activity of 4''-methyloxy-Genistin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the estrogenic activity of 4''-methyloxy-Genistin, an isoflavone methyl-glycoside. Due to a scarcity of direct quantitative data on this compound, this document focuses on its identity as a phytoestrogen and its metabolic relationship to the well-studied aglycone, genistein. The biological activity of this compound is largely attributed to its conversion to genistein.[1] Consequently, this guide presents detailed data on the estrogenic properties of genistein as a surrogate, supported by established experimental protocols for assessing estrogenicity. The information herein is intended to equip researchers and drug development professionals with a thorough understanding of the probable biological activity of this compound and the methodologies to investigate it further.

Introduction to this compound

This compound is a naturally occurring isoflavone found in sources such as soybeans and can be isolated from Cordyceps militaris grown on germinated soybeans.[2][3] It is classified as a phytoestrogen, a plant-derived compound that mimics the effects of estrogen in the body.[1] Structurally, it is a glycoside of genistein, meaning it is a genistein molecule attached to a sugar moiety with an additional methyl group.[1] Upon ingestion, it is presumed to be metabolized, releasing its aglycone form, genistein, which is responsible for its biological effects.[1] Research into this compound is primarily driven by its potential applications in conditions related to hormone-dependent cancers, bone health, cardiovascular protection, and the alleviation of menopausal symptoms, all of which are linked to its estrogenic activity.[1]

The Estrogenic Activity of Genistein (as a proxy for this compound)

The estrogenic activity of genistein has been extensively studied. It exerts its effects by binding to estrogen receptors (ERs), of which there are two main subtypes: ERα and ERβ.

Estrogen Receptor Binding Affinity

Genistein exhibits a higher binding affinity for ERβ than for ERα.[4][5] This selective binding profile is a key characteristic of many phytoestrogens and may contribute to their differential effects in various tissues. The binding affinities are typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled estrogen from the receptor is measured.

Table 1: Estrogen Receptor Binding Affinity of Genistein

| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Reference |

| Genistein | ERα | ~0.001% | [6] |

| Genistein | ERβ | ~0.021% | [6] |

Note: RBA values can vary between studies depending on the experimental conditions.

In Vitro Estrogenic Activity: MCF-7 Cell Proliferation

The MCF-7 human breast cancer cell line is a widely used model for assessing the estrogenic activity of compounds. These cells express estrogen receptors, and their proliferation is stimulated by estrogens. Genistein has been shown to have a biphasic effect on MCF-7 cell proliferation:

-

At low concentrations (nM to low µM range): Genistein acts as an estrogen agonist, stimulating cell proliferation. A concentration of 100 nM genistein has been shown to induce a proliferative effect similar to 1 nM estradiol.[7]

-

At high concentrations (typically above 20 µM): Genistein inhibits cell proliferation and can induce apoptosis.[7][8]

Table 2: Effect of Genistein on MCF-7 Cell Proliferation

| Concentration | Effect on Proliferation | Reference |

| 10 nM - 1 µM | Stimulation | [7] |

| > 20 µM | Inhibition | [7][8] |

In Vivo Estrogenic Activity

In vivo studies in animal models have confirmed the estrogenic effects of genistein. A common assay is the uterotrophic assay, which measures the increase in uterine weight in ovariectomized rodents following administration of an estrogenic compound. Dietary genistein has been shown to increase uterine weight and stimulate the growth of MCF-7 cell tumors in ovariectomized athymic mice, demonstrating its estrogenic activity in a living organism.[7]

Signaling Pathways

The estrogenic effects of genistein, and by extension this compound, are mediated through the estrogen receptor signaling pathway. Upon binding to ERs in the cytoplasm, the ligand-receptor complex translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the transcription of these genes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the estrogenic activity of compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to 17β-estradiol.

Protocol:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized rats.

-

The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged to pellet the nuclear fraction.

-

The supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[9]

-

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled estradiol for binding to the ER.

-

Non-specific binding is determined in parallel incubations containing a large excess of unlabeled estradiol.

-

The reaction is incubated to equilibrium.

-

-

Separation and Quantification:

-

The receptor-bound and free radioligand are separated. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

The HAP is washed to remove the unbound radioligand.

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated from this curve.

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of MCF-7 cells.

Protocol:

-

Cell Culture:

-

MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Prior to the assay, the cells are cultured in a medium containing charcoal-stripped FBS to remove endogenous estrogens. This is often referred to as the "starvation" period.[10]

-

-

Assay Procedure:

-

Cells are seeded into multi-well plates (e.g., 96-well plates).

-

After attachment, the medium is replaced with the estrogen-free medium containing various concentrations of the test compound (this compound).

-

Positive (17β-estradiol) and negative (vehicle control) controls are included.

-

The cells are incubated for a period of time, typically 6 days, to allow for cell proliferation.

-

-

Quantification of Cell Proliferation:

-

Cell proliferation can be quantified using various methods, such as the Sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.

-

-

Data Analysis:

-

A dose-response curve is constructed by plotting cell number against the logarithm of the test compound concentration.

-

The EC50 (the concentration that produces 50% of the maximal proliferative response) is calculated.

-

The Relative Proliferative Effect (RPE) is calculated by comparing the maximal effect of the test compound to that of 17β-estradiol.

-

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).

Protocol:

-

Cell Line:

-

A suitable cell line (e.g., MCF-7 or HeLa) is stably or transiently transfected with two plasmids:

-

An expression vector for the estrogen receptor (ERα or ERβ).

-

A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of an ERE-containing promoter.[11]

-

-

-

Assay Procedure:

-

The transfected cells are plated in multi-well plates.

-

The cells are then treated with various concentrations of the test compound (this compound), along with appropriate controls.

-

The cells are incubated for a sufficient time (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

-

Quantification of Reporter Gene Activity:

-

The cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).

-

-

Data Analysis:

-

A dose-response curve is generated by plotting reporter gene activity against the logarithm of the test compound concentration.

-

The EC50 value is determined to quantify the potency of the compound as an estrogen receptor agonist.

-

Conclusion

While direct experimental data on the estrogenic activity of this compound is limited, its chemical structure as a genistein glycoside strongly suggests that it functions as a pro-drug, releasing the well-characterized phytoestrogen genistein upon metabolic conversion. Therefore, it is highly probable that this compound exhibits estrogenic properties, including preferential binding to ERβ and a biphasic effect on the proliferation of estrogen-responsive cells. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these activities. Further research is warranted to directly characterize the estrogenic profile of this compound and to understand its metabolic fate and bioavailability, which are critical for evaluating its potential therapeutic applications.

References

- 1. This compound | 950910-16-4 | ANB91016 [biosynth.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen receptor targeting with genistein radiolabeled Technetium-99m as radiotracer of breast cancer: Its optimization, characterization, and predicting stability constants by DFT calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogenic effects of genistein on the growth of estrogen receptor-positive human breast cancer (MCF-7) cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Antioxidant Properties of Isoflavone Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of isoflavone glycosides. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on the mechanisms of action, quantitative antioxidant capacity, and relevant experimental protocols.

Introduction to Isoflavone Glycosides and their Antioxidant Potential

Isoflavones are a class of polyphenolic compounds predominantly found in legumes, with soybeans being a particularly rich source. In their natural state, isoflavones primarily exist as glycosides, where a sugar molecule is attached to the isoflavone aglycone. The major isoflavone glycosides include daidzin, genistin, and glycitin. These compounds and their corresponding aglycones (daidzein, genistein, and glycitein) have garnered significant scientific interest due to their potential health benefits, a key aspect of which is their antioxidant activity.

The antioxidant properties of isoflavone glycosides are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Understanding the antioxidant capacity of isoflavone glycosides is therefore crucial for evaluating their therapeutic potential.

Mechanisms of Antioxidant Action

The antioxidant activity of isoflavone glycosides is multifaceted, involving both direct and indirect mechanisms.

Direct Antioxidant Activity:

-

Free Radical Scavenging: Isoflavone glycosides and their aglycones can donate a hydrogen atom or an electron to neutralize free radicals, such as the superoxide radical (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals (ROO•). This ability is largely dependent on the number and position of hydroxyl groups on the isoflavone structure. While aglycones are generally considered more potent radical scavengers due to the presence of free hydroxyl groups, some studies indicate that their glycoside counterparts also possess significant scavenging activity.

-

Metal Ion Chelation: Isoflavones can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metal ions, isoflavones prevent them from participating in oxidative reactions.

Indirect Antioxidant Activity:

-

Upregulation of Endogenous Antioxidant Enzymes: A significant mechanism by which isoflavones exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, including certain isoflavones, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby initiating their transcription.

Quantitative Antioxidant Activity of Isoflavone Glycosides

The antioxidant capacity of isoflavone glycosides has been evaluated using various in vitro assays. The following tables summarize some of the available quantitative data, allowing for a comparison between different isoflavones and their glycosidic versus aglycone forms. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC₅₀ Values)

| Compound | IC₅₀ (µM) | Reference |

| Daidzin | 881.5 | Molecules 2016, 21(12), 1723 |

| Genistin | 713.2 | Molecules 2016, 21(12), 1723 |

| Daidzein | >100 | Food Chemistry, 2010, 123(3), 659-665 |

| Genistein | >100 | Food Chemistry, 2010, 123(3), 659-665 |

| Puerarin | >100 | Food Chemistry, 2010, 123(3), 659-665 |

| Ascorbic Acid (Std) | 15.1 | Molecules 2016, 21(12), 1723 |

Lower IC₅₀ values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity

| Compound | Activity Measurement | Reference |

| Daidzin | - | Data not readily available in comparative format |

| Genistin | - | Data not readily available in comparative format |

| Glycitin | - | Data not readily available in comparative format |

| Daidzein | - | Data not readily available in comparative format |

| Genistein | - | Data not readily available in comparative format |

| Puerarin | - | Data not readily available in comparative format |

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | FRAP Value (µmol Fe²⁺/µmol) | Reference |

| Daidzin | - | Data not readily available in comparative format |

| Genistin | - | Data not readily available in comparative format |

| Glycitin | - | Data not readily available in comparative format |

| Daidzein | - | Data not readily available in comparative format |

| Genistein | - | Data not readily available in comparative format |

Table 4: Cellular Antioxidant Activity (CAA)

| Compound | CAA Value (µmol QE/100 µmol) | Reference |

| Daidzin | - | Data not readily available in comparative format |

| Genistin | - | Data not readily available in comparative format |

| Daidzein | No activity observed | J. Agric. Food Chem. 2008, 56, 21, 9976–9982 |

| Genistein | No activity observed | J. Agric. Food Chem. 2008, 56, 21, 9976–9982 |

QE = Quercetin Equivalents

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, refrigerated container.

-

Prepare a series of concentrations of the isoflavone glycoside sample and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay:

-

In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

A blank containing only the solvent and DPPH solution should be included.

-

-

Incubation:

-

Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).

-

-

Measurement:

-

Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Procedure:

-

Reagent Preparation:

-

Generate the ABTS•⁺ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay:

-

Add a small volume of the isoflavone glycoside sample or standard (e.g., Trolox) to a larger volume of the diluted ABTS•⁺ solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance of the sample to that of a Trolox standard.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

-

Assay:

-

Add a small volume of the isoflavone glycoside sample or standard (e.g., FeSO₄·7H₂O) to the FRAP reagent.

-

-

Incubation:

-

Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The FRAP value is determined from a standard curve of known Fe²⁺ concentrations and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells. Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize DCFH to DCF.

Procedure:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.

-

-

Treatment:

-

Remove the growth medium and wash the cells with PBS.

-

Treat the cells with the isoflavone glycoside sample or a standard (e.g., quercetin) along with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS to remove compounds not taken up by the cells.

-

Add 600 µM AAPH to the wells to induce peroxyl radical formation.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

The CAA value is calculated as the percentage reduction in AUC of the sample-treated cells compared to the control (AAPH-treated) cells. Results are often expressed as micromoles of Quercetin Equivalents (QE).

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for assessing the antioxidant properties of isoflavone glycosides.

Conclusion

Isoflavone glycosides exhibit notable antioxidant properties through both direct free radical scavenging and indirect mechanisms involving the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. While their aglycone counterparts are often more potent in direct scavenging assays, the glycosides themselves possess significant activity and are the primary forms found in dietary sources. The choice of antioxidant assay is critical for a comprehensive evaluation of their potential, with cell-based assays like the CAA providing more biologically relevant data. Further research is warranted to fully elucidate the comparative antioxidant efficacy of the full spectrum of isoflavone glycosides and to understand their in vivo antioxidant effects following metabolic transformation. This guide provides a foundational understanding and practical methodologies for researchers and drug development professionals to further explore the therapeutic potential of these promising natural compounds.

Unveiling the Potential of 4''-methyloxy-Genistin in Cancer Prevention: A Technical Guide

An In-depth Examination of the Core Science for Researchers and Drug Development Professionals

Introduction

4''-methyloxy-Genistin, a naturally occurring isoflavone glycoside found predominantly in soybeans and other legumes, is emerging as a compound of significant interest in the field of oncology. As a derivative of genistein, a well-studied phytoestrogen, this compound serves as a metabolic precursor, releasing its aglycone form, genistein, upon ingestion.[1] It is this metabolic conversion that unlocks the biological activity of the compound, positioning this compound as a prodrug with potential applications in cancer prevention and therapy. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancer prevention, with a primary focus on the mechanisms of action of its active metabolite, genistein. We will delve into the molecular pathways it modulates, summarize key quantitative data from preclinical studies, and provide insights into the experimental methodologies employed in this area of research.

Pharmacokinetics and Bioavailability: The Conversion to the Active Form

Upon oral administration, this compound undergoes metabolic processing that results in the release of genistein. The bioavailability of genistein, however, presents a significant challenge in its development as a chemopreventive agent. Numerous animal and human pharmacokinetic studies have indicated that genistein has low oral bioavailability, which may contribute to the variability and sometimes ambiguous results observed in clinical trials.[2][3]

Studies in mice have shown that after oral administration of genistein at 20 mg/kg, over 80% is converted to glucuronides and sulfates, with an absolute bioavailability of the aglycone form being 23.4%.[2] In rats, the absolute bioavailability of free genistein was found to be even lower, at 6.8%, after an oral dose of 4 mg/kg.[2] Despite this, the total bioavailability of genistein and its metabolites can be significantly higher, approaching 90% in some studies.[2] This highlights the extensive metabolism that the parent compound undergoes. Understanding and overcoming the low bioavailability of genistein is a key area of ongoing research, with the aim of enhancing its therapeutic efficacy.[2][3]

Molecular Mechanisms of Action in Cancer Prevention

Genistein, the active metabolite of this compound, exerts its anti-cancer effects through a multitude of molecular mechanisms, influencing key cellular processes involved in tumor initiation, promotion, and progression.[1][4] These mechanisms include the modulation of estrogen receptor activity, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis and metastasis.[1][5]

1. Estrogen Receptor Modulation

Genistein is classified as a phytoestrogen due to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERs), ERα and ERβ.[6] Its effects are complex and can be either estrogenic or anti-estrogenic depending on the concentration, cell type, and the presence of endogenous estrogens.[7] This dual activity is central to its potential role in hormone-dependent cancers such as breast and prostate cancer.[1]

2. Cell Cycle Regulation

Genistein has been shown to induce cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.[4] A key mechanism involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. For instance, genistein can induce G2/M phase arrest by downregulating the expression of Cdc2 and Cdc25A and activating the ATM/p53 pathway.[4]

3. Induction of Apoptosis

The ability to trigger programmed cell death, or apoptosis, in cancer cells is a critical aspect of genistein's anti-cancer activity.[4] It can induce apoptosis through both the intrinsic and extrinsic pathways. This includes modulating the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, and activating caspases, the key executioners of apoptosis.[4]

4. Inhibition of Angiogenesis and Metastasis

Genistein can interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis), which are crucial for tumor growth and progression.[4][8] It has been shown to downregulate the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[4]

Signaling Pathways Modulated by Genistein

The diverse biological effects of genistein are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.

Quantitative Data from Preclinical Studies

The anti-cancer potential of genistein has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Anti-proliferative Activity of Genistein in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 2.6 - 79 | [9] |

| Jurkat | T-cell Leukemia | Markedly inhibited | [10] |

| L-929 | Mouse Fibroblasts | Markedly inhibited | [10] |

| Bel 7402 | Hepatocellular Carcinoma | Induces apoptosis | [11] |

| HuH-7 | Hepatocellular Carcinoma | Induces apoptosis | [11] |

| Hep3B | Hepatocellular Carcinoma | Induces apoptosis | [11] |

| HepG2 | Hepatocellular Carcinoma | Induces apoptosis | [11] |

| H446 | Small Cell Lung Cancer | Induces apoptosis | [11] |

| HeLa | Cervical Cancer | Reduced cell growth | [12] |

| ME-180 | Cervical Cancer | Reduced cell growth | [12] |

Table 2: In Vivo Anti-cancer Effects of Genistein in Animal Models

| Animal Model | Cancer Type | Genistein Dose | Key Findings | Reference |

| Rats (DMBA-induced) | Mammary Cancer | Neonatal administration | Delayed tumor appearance | [9] |

| Rats (Azoxymethane-induced) | Colon Cancer | 140 mg/kg body weight | Reduction in total aberrant crypts | [11] |

| Mice (orthotopic) | Bladder Cancer | Not specified | 56% reduction in final tumor weight | [13] |

| Mice (LNCaP xenograft) | Prostate Cancer | Dietary supplement | 57% slowing of tumor development | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of common experimental protocols used to investigate the effects of genistein.

Cell Culture and Proliferation Assays

-

Cell Lines: A variety of human cancer cell lines are utilized, including MCF-7 (breast), PC-3 (prostate), and HT-29 (colon).

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Genistein, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations.

-

Proliferation Assessment: Cell viability and proliferation are commonly measured using assays such as the MTT assay, which assesses mitochondrial activity, or by direct cell counting using a hemocytometer. It is important to note that genistein has been shown to interfere with the MTT assay, potentially underestimating its growth-inhibitory activity.[10]

Animal Studies

-

Animal Models: Commonly used models include xenografts, where human cancer cells are implanted into immunodeficient mice, and chemically-induced tumor models in rats.

-

Administration: Genistein can be administered through various routes, including oral gavage, intraperitoneal injection, or as a dietary supplement.

-

Monitoring: Tumor growth is typically monitored by measuring tumor volume at regular intervals. At the end of the study, tumors and organs may be harvested for further analysis, such as histology and western blotting.

This compound, through its conversion to genistein, demonstrates significant potential as a cancer preventive agent. The extensive body of preclinical research on genistein has elucidated its multifaceted mechanisms of action, targeting key pathways involved in cancer development and progression. The quantitative data from in vitro and in vivo studies provide a strong rationale for its further investigation.

However, several challenges remain. The low oral bioavailability of genistein is a major hurdle that needs to be addressed to translate the promising preclinical findings into clinical benefits.[2][3] Future research should focus on developing novel formulations and delivery systems to enhance its bioavailability. Furthermore, while many studies have focused on its effects in established cancer cell lines, more research is needed on its impact on non-transformed, normal cells to better understand its preventive capabilities.[9] The dose-dependent dual effects of isoflavones also warrant careful consideration in designing clinical trials.[7] Continued investigation into the synergistic effects of genistein with conventional chemotherapeutic agents may also open new avenues for combination therapies.

References

- 1. This compound | 950910-16-4 | ANB91016 [biosynth.com]

- 2. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Isoflavones in the Prevention of Breast Cancer and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cancer cell invasion and metastasis by genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of genistein on in vitro and in vivo models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genistein inhibits tumour cell growth in vitro but enhances mitochondrial reduction of tetrazolium salts: a further pitfall in the use of the MTT assay for evaluating cell growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genistein and Cancer: Current Status, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cancertherjournal.com [cancertherjournal.com]

The Metabolic Journey of 4''-methyloxy-Genistin: A Technical Guide to Its Putative In Vivo Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of 4''-methyloxy-Genistin, a methylated glycoside of the isoflavone genistein. In the absence of direct in vivo studies on this compound, this document synthesizes the extensive body of research on the metabolism and pharmacokinetics of its parent compounds, genistin and genistein. A putative metabolic pathway is proposed, beginning with the critical role of the gut microbiota in deglycosylation and demethylation, leading to the release of genistein. The subsequent systemic absorption, extensive phase I and phase II metabolism, and excretion of genistein are detailed. This guide includes structured tables of pharmacokinetic data for genistein, detailed experimental protocols for the study of isoflavone metabolism, and visual diagrams of the metabolic pathways to serve as a foundational resource for future research and drug development endeavors.

Introduction

This compound is an isoflavone methyl-glycoside, which has been isolated from soybeans fermented with specific microorganisms like Paecilomyces militaris and produced through biotransformation of genistein by fungi such as Beauveria bassiana. While direct in vivo metabolic studies on this compound are not currently available in scientific literature, its structural similarity to the well-researched soy isoflavone genistin allows for a scientifically grounded postulation of its metabolic fate. Upon ingestion, it is anticipated that this compound will undergo significant biotransformation, primarily mediated by the gut microbiota, to release its aglycone, genistein. Genistein is a widely studied phytoestrogen with a range of biological activities, but its low bioavailability due to extensive metabolism is a critical factor in its therapeutic potential. This guide will therefore focus on the established metabolic pathways of genistein as a proxy for the ultimate fate of this compound in vivo.

Proposed Metabolic Pathway of this compound

The metabolism of this compound in vivo is expected to be a multi-step process initiated in the gastrointestinal tract. The initial and rate-limiting step is the enzymatic cleavage of the glycosidic bond and the methyl group, a process primarily carried out by the gut microbiota.

Role of Gut Microbiota: Deglycosylation and Demethylation

Isoflavone glycosides are generally too large and hydrophilic to be absorbed directly through the intestinal wall. The gut microbiota possesses a diverse arsenal of enzymes, including β-glucosidases, that are capable of hydrolyzing the glycosidic linkage of genistin and similar compounds. It is hypothesized that these microbial enzymes will also be responsible for the deglycosylation of this compound to 4''-methyloxy-genistein. Subsequently, or concurrently, microbial enzymes are likely to demethylate the sugar moiety, ultimately releasing the aglycone genistein.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of 4''-methyloxy-Genistin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed chemical synthesis and purification strategy for 4''-methyloxy-Genistin. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the synthesis workflow, purification process, and relevant biological signaling pathways.

Introduction

Genistein, a prominent isoflavone found in soy products, and its glycoside derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer and anti-inflammatory properties.[1] this compound is a specific derivative of genistin (genistein-7-O-β-D-glucoside) with a methyl group at the 4'' position of the glucose moiety. This modification may alter its bioavailability and biological activity, making its synthesis and purification a key area of research for drug discovery and development.

Synthesis of this compound: A Proposed Multi-Step Approach

The following section outlines a plausible synthetic route for this compound, commencing from genistein. This proposed pathway involves a series of protection, glycosylation, regioselective methylation, and deprotection steps.

Experimental Protocols

Step 1: Protection of Genistein Hydroxyl Groups

To prevent unwanted side reactions, the hydroxyl groups at positions 5 and 4' of genistein are protected, typically as benzyl ethers.

-

Materials: Genistein, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve genistein in anhydrous DMF.

-

Add K₂CO₃ to the solution.

-

Add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-